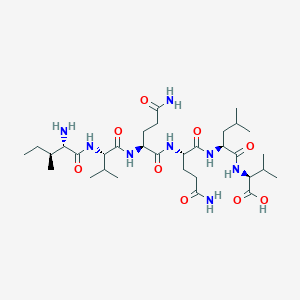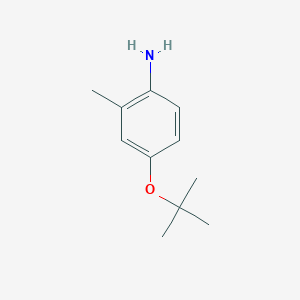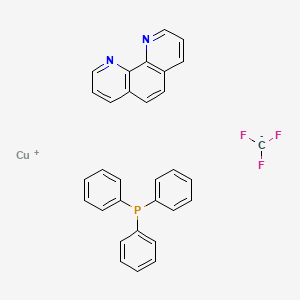
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene: is a compound that belongs to the family of diyne derivatives It is characterized by the presence of two trimethylsilylethynyl groups attached to a benzene ring at the 2 and 5 positions, and two octyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene can be synthesized through the reduction of 1,4-bis(trimethylsilylethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . The reaction involves the addition of one Al-H bond to each C-C triple bond, facilitated by di(tert-butyl)aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene undergoes various chemical reactions, including:
Hydroalumination: Reaction with di(tert-butyl)aluminium hydride, resulting in the addition of Al-H bonds to the C-C triple bonds.
Reduction: Reduction of the precursor compound using stannous chloride.
Common Reagents and Conditions:
Stannous Chloride: Used for the reduction of the precursor compound.
Di(tert-butyl)aluminium Hydride: Facilitates hydroalumination reactions.
Major Products: The major products formed from these reactions include the reduced and hydroaluminated derivatives of the compound.
Applications De Recherche Scientifique
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene involves its ability to undergo hydroalumination and reduction reactions. The molecular targets and pathways involved include the C-C triple bonds, which react with di(tert-butyl)aluminium hydride and stannous chloride to form the corresponding hydroaluminated and reduced products .
Comparaison Avec Des Composés Similaires
1,4-Bis(trimethylsilyl)ethynylbenzene: A diyne derivative with similar structural properties.
2,5-Diethoxy-1,4-bis(trimethylsilyl)ethynylbenzene: Another diyne derivative used in the synthesis of conjugated polymers.
1,4-Diethynyl-2,5-bis(heptyloxy)benzene: A long alkyloxy chain analogue.
Uniqueness: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is unique due to the presence of octyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the synthesis of highly conjugated polymers and oligomers for advanced material applications .
Propriétés
Numéro CAS |
745048-28-6 |
|---|---|
Formule moléculaire |
C32H54Si2 |
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
2-[2,5-dioctyl-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C32H54Si2/c1-9-11-13-15-17-19-21-29-27-32(24-26-34(6,7)8)30(22-20-18-16-14-12-10-2)28-31(29)23-25-33(3,4)5/h27-28H,9-22H2,1-8H3 |
Clé InChI |
LANBUIJIXJCMAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCC)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)

![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)

![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)





